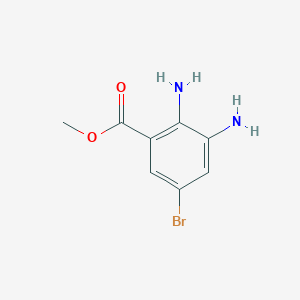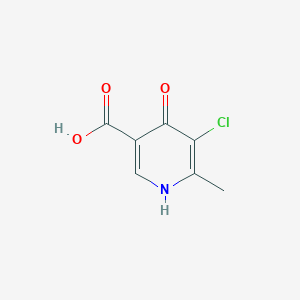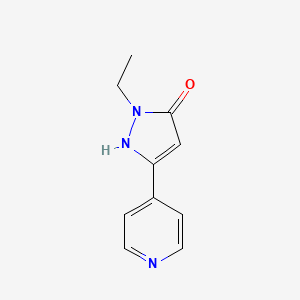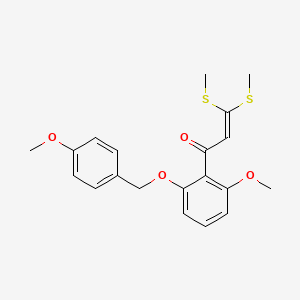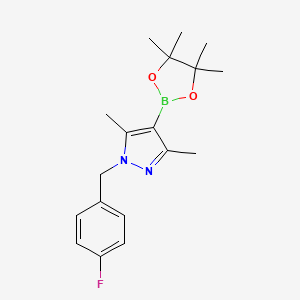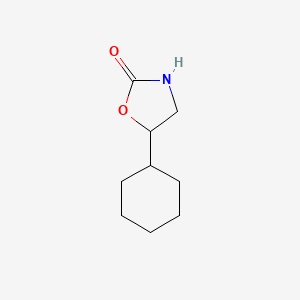
5-Cyclohexyloxazolidin-2-on
Übersicht
Beschreibung
5-Cyclohexyloxazolidine-2-one is a cyclic organic compound with the molecular formula C9H15NO2. It is a type of oxazolidinone, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolidinones are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
The molecular structure of 5-Cyclohexyloxazolidine-2-one includes a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The molecular weight is 169.22 g/mol.
Chemical Reactions Analysis
Oxazolidinones are pivotal in the conversion of functional groups and the synthesis of new structural motifs . They are often involved in redox processes that pass through intermediates with short life-times . The manipulation of oxidation states in these molecules is key to many synthetic transformations .
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antibiotika
5-Cyclohexyloxazolidin-2-on: ist ein Derivat von Oxazolidinonen, einer Klasse synthetischer Antibiotika. Diese Verbindungen haben aufgrund ihres einzigartigen Wirkmechanismus Aufmerksamkeit erlangt, der eine hohe antibiotische Wirksamkeit und eine geringe Anfälligkeit für Resistenzmechanismen gewährleistet . Sie sind besonders wirksam als Hemmstoffe der Proteinsynthese gegen ein breites Spektrum von multiresistenten grampositiven Bakterien .
Analytische Chemie
In der analytischen Chemie werden Derivate von This compound für die analytische Bestimmung von Oxazolidinonen in verschiedenen Matrizes verwendet, darunter biologische Flüssigkeiten, Gewebe, Arzneimittel und natürliche Gewässer . Hochleistungsflüssigkeitschromatographie (HPLC) gekoppelt mit UV-Vis- oder Massenspektrometerdetektoren wird häufig für diesen Zweck eingesetzt .
Arzneimittel-Abgabesysteme
Die schlechte Wasserlöslichkeit von Oxazolidinonen hat zur Entwicklung innovativer Arzneimittel-Abgabesysteme geführt. This compound spielt eine Rolle in diesen Systemen, um die Bioverfügbarkeit und therapeutische Wirksamkeit von Oxazolidinon-Antibiotika zu verbessern .
Studien zu Resistenzmechanismen
Die Forschung zu Antibiotika-Resistenzmechanismen umfasst häufig This compound. Es dient als Modellverbindung, um die Interaktion zwischen Antibiotika und bakteriellen Ribosomen zu untersuchen und Licht darauf zu werfen, wie Bakterien Resistenzen entwickeln .
Synthetische organische Chemie
Die This compound-Struktur ist ein beliebtes Grundgerüst in der synthetischen organischen Chemie. Es wird als chirales Hilfsmittel in stereoselektiven Transformationen verwendet, um die Synthese komplexer organischer Moleküle zu unterstützen .
Antibakterielle Chemotherapie
Innerhalb der antibakteriellen Chemotherapie sind This compound-basierte Wirkstoffe von entscheidender Bedeutung. Sie schließen die Lücke in der antibakteriellen Entwicklung und sind Teil einer globalen Strategie, eine stabile Forschungsinfrastruktur für die antibakterielle Entwicklung zu schaffen .
Synthese von Naturstoffen
Obwohl biologisch aktive Oxazolidin-2-on-Derivate unter Naturstoffen selten sind, wird This compound chemisch synthetisiert, um diese seltenen Naturstoffe nachzuahmen und den Umfang der Synthese von Naturstoffen zu erweitern .
Mehrkomponentenreaktionen
This compound: ist auch an Mehrkomponentenreaktionen beteiligt. Diese Reaktionen sind ein Eckpfeiler der grünen Chemie und bieten effiziente Wege zur Synthese komplexer Moleküle mit minimalem Abfall .
Wirkmechanismus
Target of Action
5-Cyclohexyloxazolidine-2-one belongs to the class of compounds known as oxazolidin-2-ones . These compounds have been found to exhibit antibacterial activity, with their primary targets being bacteria, particularly Gram-positive bacteria .
Mode of Action
The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . This means that they inhibit the growth of enterococci and staphylococci, while they kill penicillin-susceptible S. pneumoniae and Bacteroides fragilis.
Biochemical Pathways
Oxazolidin-2-ones, in general, are known to interfere with bacterial protein synthesis . They do this by binding to the bacterial ribosome, thereby inhibiting the formation of the initiation complex for protein synthesis .
Pharmacokinetics
Studies on other oxazolidin-2-ones have shown positive results in terms of safety, tolerability, pharmacokinetics, and pharmacodynamics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a significant role in their bioavailability and overall effectiveness.
Result of Action
The result of the action of 5-Cyclohexyloxazolidine-2-one would be the inhibition of bacterial growth or the killing of certain bacteria, depending on the specific type of bacteria . This could potentially lead to the resolution of bacterial infections.
Action Environment
The action, efficacy, and stability of 5-Cyclohexyloxazolidine-2-one could potentially be influenced by various environmental factors. For instance, the presence of other compounds or substances could potentially affect its action. Additionally, factors such as temperature, pH, and the presence of light could potentially affect its stability.
Zukünftige Richtungen
Oxazolidinones have several biological applications in medicinal chemistry . They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, the future directions of 5-Cyclohexyloxazolidine-2-one could be in these areas.
Biochemische Analyse
Biochemical Properties
5-Cyclohexyloxazolidine-2-one plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ribosomal peptidyl transferase center, where it binds and inhibits the formation of peptide bonds, thereby preventing protein synthesis. This interaction is crucial for its antibacterial activity, as it effectively halts the growth of bacteria by disrupting their protein production machinery .
Cellular Effects
The effects of 5-Cyclohexyloxazolidine-2-one on various types of cells and cellular processes are profound. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with the NF-κB signaling pathway, which plays a critical role in immune response and inflammation . Additionally, 5-Cyclohexyloxazolidine-2-one can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 5-Cyclohexyloxazolidine-2-one involves its binding to the ribosomal peptidyl transferase center. This binding inhibits the enzyme’s activity, preventing the formation of peptide bonds during protein synthesis. The compound’s structure allows it to fit precisely into the active site of the enzyme, blocking the necessary interactions for peptide bond formation . This inhibition is crucial for its antibacterial properties, as it effectively stops bacterial growth by disrupting their protein synthesis machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclohexyloxazolidine-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some cells developing resistance to the compound over time. This resistance is often due to mutations in the ribosomal peptidyl transferase center, which reduce the compound’s binding affinity.
Dosage Effects in Animal Models
The effects of 5-Cyclohexyloxazolidine-2-one vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects can be observed, including myelosuppression and neuropathy . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
5-Cyclohexyloxazolidine-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 5-Cyclohexyloxazolidine-2-one within cells and tissues are mediated by various transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s distribution within tissues can also influence its efficacy and toxicity, with higher concentrations in target tissues leading to more pronounced effects.
Subcellular Localization
5-Cyclohexyloxazolidine-2-one is primarily localized in the ribosomes, where it inhibits protein synthesis. This subcellular localization is critical for its function, as it allows the compound to directly interact with the ribosomal peptidyl transferase center . Additionally, post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its efficacy in inhibiting protein synthesis.
Eigenschaften
IUPAC Name |
5-cyclohexyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACCQUACLBKOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



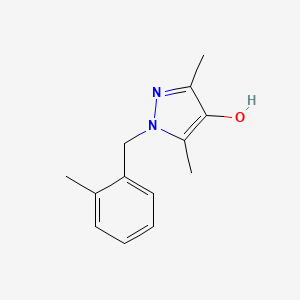
![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)
![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)
![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)

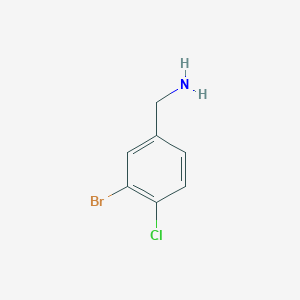
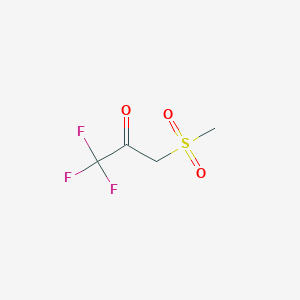
![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)
